Ethacizine hydrochloride

Cardiac Electrophysiology Sodium Channel Kinetics Class Ic Antiarrhythmic

Procure Ethacizine hydrochloride based on specific electrophysiological kinetics. Its slower sodium channel dissociation (27.1s vs 12.2s for flecainide) ensures sustained action in preclinical models. Unlike broader Class Ic agents, its potent M2 receptor antagonism (Ki=0.77µM) and 16.9% absolute reduction in AF recurrence vs propafenone support focused research. Select this grade for studies requiring stable, long-duration sodium channel block and parasympathetic investigation.

Molecular Formula C22H28ClN3O3S
Molecular Weight 450.0 g/mol
CAS No. 57530-40-2
Cat. No. B1622652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacizine hydrochloride
CAS57530-40-2
Molecular FormulaC22H28ClN3O3S
Molecular Weight450.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl
InChIInChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H
InChIKeyVHNXQKLWIQHSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethacizine Hydrochloride: Sourcing the Differentiated Class Ic Antiarrhythmic for Sustained Rhythm Control


Ethacizine hydrochloride (CAS: 57530-40-2, also known as Ethacizin or NIK-244) is a phenothiazine-derived Class Ic antiarrhythmic agent [1]. Its primary mechanism of action involves potent inhibition of fast sodium channels in cardiac myocytes, thereby stabilizing excitable membranes and suppressing abnormal automaticity and conduction [2]. Distinct from some other agents in its class, ethacizine is characterized by a slower kinetic profile and minimal impact on myocardial repolarization (QT interval) and inotropic function [3].

Procurement Justification: Why Ethacizine Hydrochloride Is Not Interchangeable with Other Class Ic Agents


While grouped under the same Vaughan Williams Class Ic designation, ethacizine hydrochloride exhibits quantifiable differences in its electrophysiological kinetics, receptor pharmacology, and clinical efficacy compared to its closest analogs like flecainide, propafenone, and moricizine [1]. Simple generic substitution based solely on class membership ignores critical variations that directly impact therapeutic outcomes. For instance, its slower rate of sodium channel dissociation yields a longer duration of action [2], its distinct anticholinergic potency may confer a unique clinical spectrum [3], and it has demonstrated a trend toward superior maintenance of sinus rhythm in head-to-head clinical studies [4]. The following quantitative evidence provides the necessary granularity to support informed scientific selection and procurement decisions.

Quantitative Differentiation Guide: Evidence-Based Procurement of Ethacizine Hydrochloride


Extended Duration of Sodium Channel Blockade: Kinetic Comparison with Flecainide

In a direct head-to-head electrophysiological study in canine ventricular muscle, Ethacizine (NIK-244) demonstrated a significantly slower recovery from use-dependent sodium channel block compared to Flecainide. The time constant of recovery for Ethacizine was more than twice as long as that for Flecainide, indicating a more sustained pharmacodynamic effect [1].

Cardiac Electrophysiology Sodium Channel Kinetics Class Ic Antiarrhythmic

Higher Potency for Muscarinic M2 Receptor Antagonism: Comparison with Moricizine

In a direct comparison of receptor binding affinities, Ethacizine (ETHA) exhibited a markedly higher potency for antagonizing cardiac muscarinic M2 receptors than Moricizine (ETHA). The inhibition constant (Ki) for Ethacizine was approximately 30-fold lower, indicating a much stronger binding affinity [1].

Receptor Pharmacology Anticholinergic Activity Cardiac Electrophysiology

Trend Towards Superior Maintenance of Sinus Rhythm: Clinical Comparison with Propafenone

In a 6-month, prospective, open-label clinical study of patients with persistent atrial fibrillation following electrical cardioversion, the group treated with Ethacizine demonstrated a numerically lower rate of atrial fibrillation recurrence compared to the group treated with Propafenone. The difference approached statistical significance [1].

Atrial Fibrillation Clinical Efficacy Rhythm Control

Lower Drug Clearance and Prolonged Half-Life: Pharmacokinetic Comparison with Moricizine (Ethmozine)

A comparative pharmacokinetic study in patients during the acute phase of myocardial infarction revealed that Ethacizine exhibits a less value of clearance and a greater period of half-elimination compared to Ethmozine (Moricizine). This indicates a more prolonged systemic exposure following a dose [1].

Clinical Pharmacokinetics Drug Metabolism Myocardial Infarction

Neutral Effect on QT Interval: Safety Differentiation from Propafenone and Flecainide

Unlike some other Class Ic agents which are associated with QT interval prolongation, clinical data indicates that Ethacizine does not affect the duration of the QT interval [1]. This is a class-level differentiating feature with important safety implications, particularly for patients where additional QT prolongation would be contraindicated.

Cardiac Safety Electrocardiography QT Prolongation

Efficacy in Suppressing Ventricular Arrhythmias: Clinical Data vs. Placebo

In a placebo-controlled clinical study of 82 patients with ventricular rhythm disturbances, Ethacizine demonstrated a profound and statistically significant reduction in ventricular premature beats (VPBs). It achieved near-complete suppression of high-grade ventricular ectopy in the vast majority of patients [1].

Ventricular Arrhythmia Efficacy Premature Ventricular Contractions

Best-Fit Research and Industrial Application Scenarios for Ethacizine Hydrochloride


Investigating Long-Acting Sodium Channel Blockade in Preclinical Models

Ethacizine hydrochloride is a compelling tool for preclinical cardiac electrophysiology research where a sustained duration of action is required. Its slow kinetic profile, as evidenced by a recovery time constant of 27.1 seconds versus 12.2 seconds for flecainide [1], makes it ideal for studies exploring the relationship between sodium channel block duration and antiarrhythmic or proarrhythmic outcomes in isolated heart preparations or animal models. This property allows for less frequent compound administration in long-term infusion studies.

Pharmacological Studies of Muscarinic Receptor Modulation in the Heart

Given its potent antagonism of cardiac M2 muscarinic receptors (Ki = 0.77 µmol/L) compared to moricizine (Ki = 22 µmol/L) [2], ethacizine serves as a unique probe to dissect the role of the parasympathetic nervous system in arrhythmogenesis. Researchers can utilize this compound to differentiate the contributions of sodium channel blockade versus anticholinergic effects on heart rate variability, conduction, and atrial fibrillation susceptibility in both in vitro and in vivo models.

Clinical Research Protocols for Atrial Fibrillation Rhythm Control Strategies

For clinical investigators designing trials for the maintenance of sinus rhythm in patients with atrial fibrillation, ethacizine hydrochloride offers a differentiated profile. The quantitative evidence of a 16.9% absolute reduction in AF recurrence compared to propafenone [3] and its neutral effect on the QT interval [3] positions it as a candidate worthy of further comparative effectiveness research. Its use in 'pill-in-the-pocket' strategies is also a validated research avenue based on recent survey data [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Acute Cardiac Care Settings

The distinct pharmacokinetic profile of ethacizine, characterized by a longer half-life and lower clearance than ethmozine [5], combined with its lack of significant hemodynamic effects in acute myocardial infarction [5], makes it a relevant compound for PK/PD modeling studies. These studies can explore optimal dosing regimens for managing arrhythmias in critically ill or post-infarction patient models where maintaining stable hemodynamics is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethacizine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.